6-Ethoxy-N-(piperidin-4-ylmethyl)pyrimidin-4-amine hydrochloride
Description
6-Ethoxy-N-(piperidin-4-ylmethyl)pyrimidin-4-amine hydrochloride is a pyrimidine derivative featuring a 6-ethoxy substitution on the pyrimidine ring and a piperidin-4-ylmethylamine side chain. Pyrimidine scaffolds are widely explored in medicinal chemistry due to their versatility in hydrogen bonding, π-π interactions, and structural mimicry of biological nucleobases. The piperidine moiety, a six-membered nitrogen-containing ring, contributes to conformational flexibility and bioavailability, often seen in central nervous system (CNS)-targeting compounds .
Properties
IUPAC Name |
6-ethoxy-N-(piperidin-4-ylmethyl)pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O.ClH/c1-2-17-12-7-11(15-9-16-12)14-8-10-3-5-13-6-4-10;/h7,9-10,13H,2-6,8H2,1H3,(H,14,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMABPMNMSFRNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NCC2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Ethoxy-N-(piperidin-4-ylmethyl)pyrimidin-4-amine hydrochloride is a synthetic compound with a pyrimidine core that has garnered attention for its potential biological activities. This compound's structure includes an ethoxy group and a piperidinylmethyl moiety, which may influence its pharmacological properties. The following sections detail its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
- Molecular Formula : C₁₂H₂₁ClN₄O
- Molecular Weight : 272.78 g/mol
- CAS Number : 1353966-73-0
The compound is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is advantageous for biological assays and applications .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has shown cytotoxic activity against various cancer cell lines, including:
- Human cervical carcinoma (HeLa)
- Colon adenocarcinoma (Caco-2)
- Mouse embryo fibroblasts (3T3-L1)
In vitro assays demonstrated significant inhibitory effects on cell proliferation, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in various diseases. Notably:
- Acetylcholinesterase (AChE) : Inhibitory activity against AChE suggests potential applications in Alzheimer's disease therapy, where enhancing acetylcholine levels is beneficial .
Anti-inflammatory Properties
Studies have indicated that derivatives of pyrimidine compounds exhibit anti-inflammatory effects. While specific data on this compound is limited, related compounds have shown promise in reducing inflammation markers in vitro .
Comparative Analysis with Similar Compounds
To better understand the unique pharmacological profile of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Ethoxy-N-methyl-N-piperidin-3-ylpyrimidin-4-amine | Methyl instead of piperidinylmethyl group | Different nitrogen substitution affects activity |
| 1-(6-Ethoxy-pyrimidin-4-yl)piperidin-4-amines | Lacks piperidinylmethyl substitution | May exhibit different biological activities |
| 5-Ethoxy-N-(piperidinyl)methylenepyrimidine | Features a methylene bridge | Alters steric and electronic properties |
The unique combination of substituents in this compound suggests distinct pharmacological properties compared to its analogs .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related pyrimidine derivatives. For instance, research on novel oxadiazole derivatives has revealed diverse activities such as anticancer and anti-inflammatory effects, suggesting that modifications to the pyrimidine scaffold can yield compounds with enhanced therapeutic profiles .
Additionally, compounds with similar structures have shown inhibitory potency against various targets, including histone deacetylases and kinases, indicating the potential for broad-spectrum activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
a. 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride ()
- Structure : Contains a 6-methoxy group (smaller alkoxy) and a 2-methylthio substituent.
- Molecular Formula: C₁₂H₂₁ClN₄OS (Monoisotopic mass: 304.112).
- Key Differences :
- The 2-methylthio group introduces sulfur, which may enhance electronic effects (e.g., increased polarizability) but reduce metabolic stability compared to ethoxy.
- The N-methylpiperidin-4-amine side chain lacks the methylene bridge present in the target compound, reducing conformational flexibility .
b. 6-(Piperidin-3-yloxy)pyrimidin-4-amine hydrochloride ()
- Structure : Features a piperidin-3-yloxy group at position 4.
- Molecular Formula : C₉H₁₅ClN₄O.
Modifications to the Amine Side Chain
a. N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride ()
- Structure : Pyrrolidine (5-membered ring) replaces piperidine, with a methylene-linked N-methylamine.
- Molecular Formula : C₁₀H₁₇ClN₄.
- Reduced nitrogen basicity compared to piperidine may influence ionization state at physiological pH .
b. Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride ()
- Structure : Diethylamine substituent with a chiral pyrrolidin-3-yloxy group.
- Chirality introduces stereochemical complexity, which could enhance selectivity for specific targets .
Physicochemical and Pharmacokinetic Comparison
| Compound | Molecular Formula | Key Substituents | Lipophilicity (Predicted LogP) | Hydrogen Bond Donors |
|---|---|---|---|---|
| Target compound | C₁₂H₂₀ClN₅O* | 6-Ethoxy, piperidin-4-ylmethyl | ~2.1 (moderate) | 2 |
| 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine HCl | C₁₂H₂₁ClN₄OS | 6-Methoxy, 2-methylthio | ~1.8 | 2 |
| 6-(Piperidin-3-yloxy)pyrimidin-4-amine HCl | C₉H₁₅ClN₄O | 6-Piperidin-3-yloxy | ~0.5 | 3 |
| N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine HCl | C₁₀H₁₇ClN₄ | Pyrrolidin-3-ylmethyl | ~1.2 | 2 |
*Estimated based on structural analogs.
Q & A
Q. What synthetic methodologies are recommended for preparing 6-Ethoxy-N-(piperidin-4-ylmethyl)pyrimidin-4-amine hydrochloride?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:
- Pyrimidine Core Formation : Start with a 4-chloropyrimidine intermediate. Introduce the ethoxy group at position 6 via alkoxylation using sodium ethoxide under reflux conditions .
- Piperidine Substitution : React the intermediate with piperidin-4-ylmethylamine in a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C) to facilitate amine coupling. Purify the product using column chromatography (silica gel, methanol/dichloromethane gradient) and confirm purity via HPLC (≥98%) .
- Hydrochloride Salt Formation : Treat the free base with HCl in an ethanol/water mixture, followed by recrystallization for optimal yield .
Q. How should researchers characterize the structural and chemical properties of this compound?
- Methodological Answer :
- Structural Confirmation : Use H/C NMR to verify substituent positions (e.g., ethoxy at C6, piperidinylmethyl at N4). Compare chemical shifts with analogous pyrimidine derivatives (e.g., 6-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine) .
- Crystallography : Perform X-ray diffraction (XRD) to analyze hydrogen bonding patterns (e.g., N–H⋯N or C–H⋯π interactions) and dihedral angles between the pyrimidine ring and substituents .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] ~ 311.3 g/mol) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Substituent Variation : Systematically modify the ethoxy group (e.g., replace with methoxy, isopropoxy) and piperidine moiety (e.g., N-methylation, fluorination) to assess effects on target binding .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase profiling) or receptor-binding studies. For example, replace the ethoxy group with a trifluoromethyl group to enhance metabolic stability and lipophilicity, as seen in similar pyrimidine derivatives .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, focusing on hydrogen bonding and hydrophobic pockets .
Q. How should researchers address contradictions in biological activity data across different studies?
- Methodological Answer :
- Control for Experimental Variables : Ensure consistent assay conditions (e.g., pH, temperature, cell lines). For example, variations in antimicrobial activity may arise from differences in bacterial strain susceptibility .
- Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS) to maintain compound solubility, as precipitation in aqueous buffers can lead to false negatives .
- Metabolite Analysis : Perform LC-MS to identify degradation products or active metabolites that may influence observed activity .
Safety and Handling
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation/contact with skin, as piperidine derivatives may cause irritation .
- Storage : Store in a desiccator at 2–8°C under inert gas (argon) to prevent hydrolysis of the ethoxy group .
- Waste Disposal : Neutralize hydrochloride salts with sodium bicarbonate before disposal via certified hazardous waste channels .
Pharmacological Mechanisms
Q. What experimental approaches are used to elucidate this compound’s mechanism of action?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against kinase panels (e.g., EGFR, PI3K) using fluorescence polarization or radiometric assays. For example, pyrimidine analogs with ethoxy groups have shown activity against tyrosine kinases .
- Cellular Uptake Studies : Use fluorescently tagged analogs (e.g., BODIPY conjugates) to track intracellular localization via confocal microscopy .
- In Vivo Pharmacokinetics : Administer the compound in rodent models and measure plasma half-life using LC-MS/MS. Adjust dosing based on clearance rates influenced by the piperidine moiety’s metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
